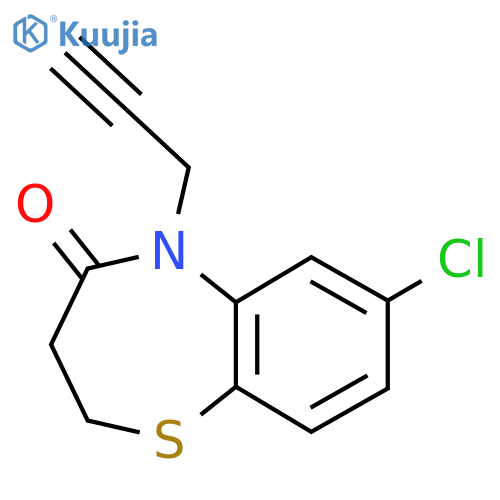

Cas no 303987-53-3 (7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one)

303987-53-3 structure

商品名:7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

CAS番号:303987-53-3

MF:C12H10ClNOS

メガワット:251.731900691986

MDL:MFCD01569063

CID:5025007

7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 化学的及び物理的性質

名前と識別子

-

- 7-chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

- 7-chloro-5-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

- 7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

-

- MDL: MFCD01569063

- インチ: 1S/C12H10ClNOS/c1-2-6-14-10-8-9(13)3-4-11(10)16-7-5-12(14)15/h1,3-4,8H,5-7H2

- InChIKey: BANAMJRTURPIHF-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2=C(C=1)N(CC#C)C(CCS2)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 324

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 45.6

7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB296441-100mg |

7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one; . |

303987-53-3 | 100mg |

€283.50 | 2025-02-21 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661597-1mg |

7-Chloro-5-(prop-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one |

303987-53-3 | 98% | 1mg |

¥428.00 | 2024-08-02 | |

| Ambeed | A887141-1g |

7-Chloro-5-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |

303987-53-3 | 90% | 1g |

$350.0 | 2024-04-20 | |

| abcr | AB296441-100 mg |

7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one; . |

303987-53-3 | 100mg |

€221.50 | 2023-06-21 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661597-2mg |

7-Chloro-5-(prop-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one |

303987-53-3 | 98% | 2mg |

¥578.00 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661597-5mg |

7-Chloro-5-(prop-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one |

303987-53-3 | 98% | 5mg |

¥661.00 | 2024-08-02 |

7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 関連文献

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

303987-53-3 (7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one) 関連製品

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:303987-53-3)7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

清らかである:99%

はかる:1g

価格 ($):315.0